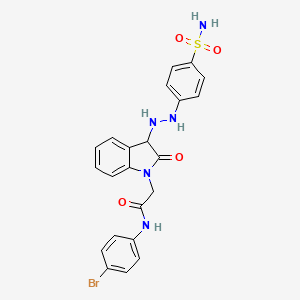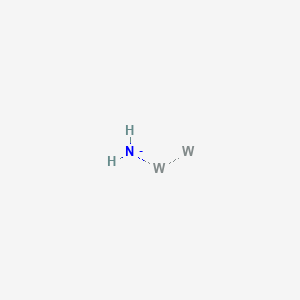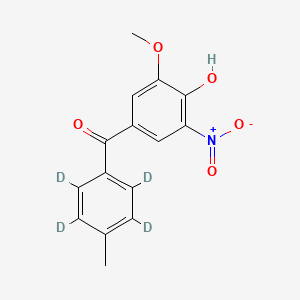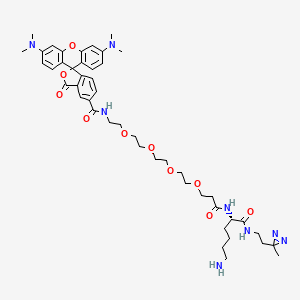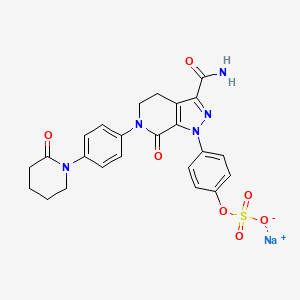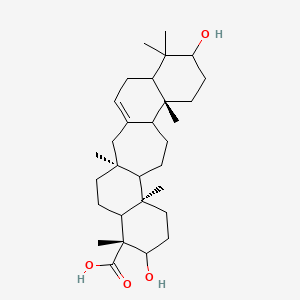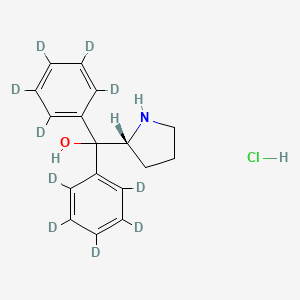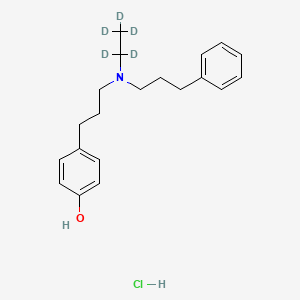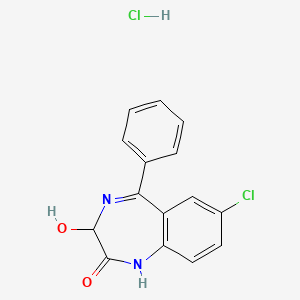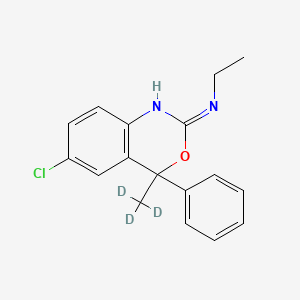
Hbv-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-13 is a chemical compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-13 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify this compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to enhance activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products
The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final compound. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps in the synthesis.
Applications De Recherche Scientifique
Hbv-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of Hbv-IN-13 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. This compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and limits the spread of the virus within the host.
Comparaison Avec Des Composés Similaires
Hbv-IN-13 is compared with other similar compounds based on its unique properties and efficacy:
Entecavir: Another antiviral agent used to treat hepatitis B virus infections. While both compounds inhibit viral polymerase, this compound has shown higher potency in preclinical studies.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication. This compound offers a different mechanism of action, providing an alternative treatment option for patients resistant to tenofovir.
Lamivudine: An antiviral drug that targets hepatitis B virus polymerase. This compound has demonstrated a lower likelihood of developing resistance compared to lamivudine.
Similar Compounds
- Entecavir
- Tenofovir
- Lamivudine
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in the treatment of hepatitis B virus infections.
Propriétés
Formule moléculaire |
C22H25NO7 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid |
InChI |
InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1 |
Clé InChI |
MGBFTHMYPGXZHP-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
SMILES canonique |
CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


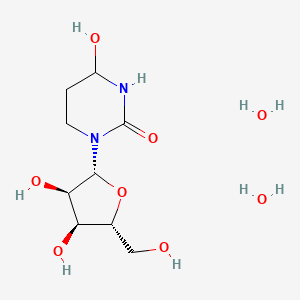
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
